![molecular formula C22H21N5O2 B3008635 N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 951500-44-0](/img/no-structure.png)

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

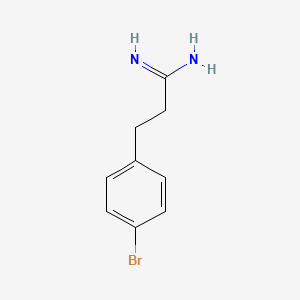

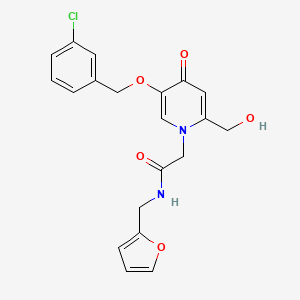

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electro-Optical Devices

The compound has potential applications in electro-optical devices due to its ability to influence the electro-optical properties of nematic liquid crystals (LCs). When doped with this compound, LCs exhibit a decreased threshold voltage, which is beneficial for the operation of LC-based devices such as displays and modulators . The compound’s effect on reducing the splay elastic constant and increasing dielectric anisotropy could lead to faster response times and improved performance in LC technologies .

Nonlinear Optical Materials

“N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-a][1,2,4]triazin-5(4H)-yl]acetamide” may serve as a nonlinear optical (NLO) material. NLO materials are crucial for optical signal processing in telecommunications. This compound could contribute to advancements in device speed, frequency bandwidth, power consumption, and compactness due to its potential for high nonlinearity and ultra-fast response .

Liquid Crystal Displays

The compound’s ability to modify the physical properties of liquid crystals suggests its use in the development of liquid crystal displays (LCDs) . By altering the viscosity and dielectric properties of LCs, the compound can help achieve faster switching times, which is essential for high-definition and 3D displays .

Photonic Technologies

In the field of photonics , the compound could be used to enhance the performance of devices that rely on the manipulation of light. Its impact on the optical properties of materials makes it a candidate for use in technologies such as optical antennas, phase modulators, and optical switches .

Terahertz Wave Generation

The compound has been indicated to assist in terahertz (THz) wave generation . THz waves are important for a variety of applications, including security scanning, wireless communication, and medical imaging. The compound’s influence on the NLO properties of materials could make it valuable for generating and detecting THz waves .

Advanced Material Synthesis

Lastly, the compound might play a role in the synthesis of advanced materials. Its structural features could be beneficial in the formation of new compounds with desirable physical and chemical properties, which can be applied in various scientific and industrial processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.6 mmol) and sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and acidify with acetic acid. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine as a yellow solid (1.3 g, 85%).", "Step 3: Dissolve 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine (0.5 g, 2.4 mmol) and benzyl bromide (0.7 g, 3.6 mmol) in acetonitrile (10 mL). Add sodium bicarbonate (0.6 g, 7.2 mmol) and stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide as a white solid (0.6 g, 70%)." ] } | |

CAS番号 |

951500-44-0 |

製品名 |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |

分子式 |

C22H21N5O2 |

分子量 |

387.443 |

IUPAC名 |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

InChI |

InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |

InChIキー |

SLCMMNKQENUJDP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)